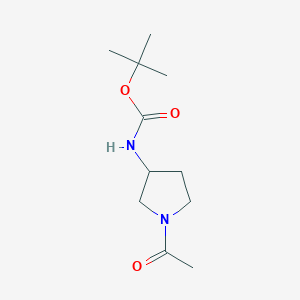

1-Acetyl-3-(BOC-Amino)pyrrolidine

Beschreibung

BenchChem offers high-quality 1-Acetyl-3-(BOC-Amino)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-3-(BOC-Amino)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOCMEGQRKOYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine from (S)-1-Boc-3-hydroxypyrrolidine

Introduction

(S)-3-Acetyl-1-Boc-pyrrolidine is a chiral heterocyclic compound that has emerged as a highly valuable building block in medicinal chemistry.[1] Its structurally distinct framework is a crucial intermediate in the synthesis of complex therapeutic agents, notably including Spleen Tyrosine Kinase (Syk) inhibitors designed for treating inflammatory diseases.[1] The most direct and common synthetic route to this key intermediate is the oxidation of the secondary alcohol, (S)-1-Boc-3-hydroxypyrrolidine, a readily available starting material.[2][3]

This guide provides a comprehensive technical overview of this pivotal transformation. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of steps to explore the causality behind methodological choices. We will dissect and compare the most effective and field-proven oxidation protocols, focusing on the underlying mechanisms, operational considerations, and troubleshooting strategies to ensure a robust and reproducible synthesis.

Strategic Overview: The Oxidation of a Secondary Alcohol

The core chemical transformation is the conversion of a secondary alcohol to a ketone. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the desire to maintain the integrity of the chiral center necessitate the use of mild and selective oxidation conditions. While numerous reagents can effect this change, the field has largely converged on three principal classes of methods for this specific substrate: hypervalent iodine reagents, activated sulfoxide systems, and catalytic nitroxyl radical-based protocols.

The choice between these methods is not arbitrary; it is a strategic decision based on reaction scale, available laboratory equipment, cost of goods, safety considerations, and desired purity profile of the final product.[2]

Core Methodologies and Mechanistic Insights

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a reliable and exceptionally mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] It employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, commonly known as Dess-Martin Periodinane (DMP).

Causality & Rationale

The primary advantages of the DMP oxidation are its operational simplicity, neutral pH, and ambient reaction temperature, which makes it highly chemoselective and tolerant of sensitive functional groups like the Boc moiety.[6] Reactions are typically fast, often completing within a few hours, and workup is straightforward.[5] These features make it an excellent choice for small- to medium-scale laboratory syntheses where reagent cost is less critical.

Reaction Mechanism

The mechanism begins with the ligand exchange between the alcohol and an acetate group on the hypervalent iodine center.[7][8] This is followed by deprotonation to form a periodinane intermediate. The final carbonyl product is formed through an intramolecular elimination, where the α-hydrogen of the alcohol is abstracted by an acetate ligand, leading to the C=O double bond formation and reduction of the iodine(V) species.[7]

Visualizing the DMP Oxidation Mechanism

Caption: Mechanism of the Dess-Martin Oxidation.

Swern Oxidation and Related DMSO-Based Methods

The Swern oxidation is a powerhouse in organic synthesis for converting alcohols to carbonyl compounds without the use of heavy metals.[9] It relies on the activation of dimethyl sulfoxide (DMSO) with an electrophilic agent, most commonly oxalyl chloride, followed by reaction with the alcohol and final elimination induced by a hindered base like triethylamine (TEA) or diisopropylethylamine (Hünig's base).

Causality & Rationale

The Swern oxidation is renowned for its high yields and reliability across a vast range of substrates.[10] A key advantage is that the byproducts are volatile (dimethyl sulfide, CO, CO₂) and easily removed.[11] However, its major operational constraint is the requirement for cryogenic temperatures (typically -78 °C) to control the stability of the reactive intermediates, particularly the chlorodimethylsulfonium salt.[2][12] Deviation from this low temperature can lead to side product formation. The production of the malodorous dimethyl sulfide also necessitates proper handling and waste quenching (e.g., with bleach).[10][11]

Reaction Mechanism

The reaction begins with the activation of DMSO by oxalyl chloride at -78 °C to form the electrophilic chlorosulfonium salt, with the evolution of CO and CO₂ gases.[13][14] The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered amine base deprotonates the carbon alpha to the oxygen, generating a sulfur ylide.[9] This ylide undergoes a final intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and the protonated amine base.[10]

Visualizing the Swern Oxidation Mechanism

Caption: Key stages of the Swern Oxidation mechanism.

A Milder Alternative: The Parikh-Doering Oxidation

The Parikh-Doering oxidation is a modification that also uses DMSO as the oxidant but activates it with a sulfur trioxide pyridine complex (SO₃·Py).[15] A significant advantage is that this reaction can be performed at milder temperatures (0 °C to room temperature), avoiding the need for a dry ice/acetone bath.[15][16] This makes it operationally simpler and more scalable than the Swern oxidation, though it may sometimes require a larger excess of reagents to drive the reaction to completion.[15]

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable nitroxyl radical that serves as an efficient catalyst for the oxidation of alcohols.[17][18] This method is highly regarded from a green chemistry perspective as it uses a catalytic amount of the radical in conjunction with a stoichiometric, inexpensive terminal oxidant like sodium hypochlorite (bleach).[19]

Causality & Rationale

The TEMPO/bleach system is attractive for large-scale synthesis due to its low cost, catalytic nature, and avoidance of toxic metal byproducts.[19] The reaction is typically run in a biphasic system (e.g., dichloromethane/water) with a bromide salt co-catalyst. Careful control of pH is crucial for selectivity. One potential drawback is the risk of chlorination of electron-rich substrates, although this is less of a concern for the target molecule.[20]

Reaction Mechanism

The catalytic cycle is initiated by the oxidation of the TEMPO radical to the active N-oxoammonium cation by the terminal oxidant (e.g., NaOCl).[20][21] This powerful electrophilic species then oxidizes the alcohol to the ketone, in the process being reduced to a hydroxylamine. The hydroxylamine is then re-oxidized back to the TEMPO radical by the terminal oxidant, completing the catalytic cycle.[20]

Comparative Summary of Oxidation Methods

| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Parikh-Doering Oxidation | TEMPO/Bleach Oxidation |

| Oxidant Type | Stoichiometric Hypervalent Iodine[4] | Stoichiometric Activated DMSO[9] | Stoichiometric Activated DMSO[15] | Catalytic Radical + Stoichiometric NaOCl[19] |

| Temperature | 0 °C to Room Temperature[5] | -78 °C (Cryogenic)[12] | 0 °C to Room Temperature[15] | 0 °C to Room Temperature[19] |

| Key Advantages | Very mild, neutral pH, simple workup, high selectivity. | High yields, volatile byproducts, widely applicable.[10] | Milder than Swern (no cryo), operationally simple.[16] | Catalytic, low cost, "green" oxidant (bleach), scalable.[19] |

| Key Disadvantages | Expensive, potentially explosive on large scale, poor atom economy.[6] | Requires cryogenic temps, malodorous byproduct (DMS).[9][10] | May require large excess of reagents for full conversion.[15] | Biphasic, requires pH control, potential for chlorination. |

| Ideal Scale | Lab-scale (mg to g) | Lab- to pilot-scale (g to kg) | Lab- to pilot-scale (g to kg) | Pilot- to process-scale (kg+) |

Experimental Protocols: A Self-Validating System

The following protocols are presented as robust, self-validating systems. Successful execution relies on adherence to the specified conditions, use of high-quality anhydrous reagents, and careful monitoring of reaction progress (e.g., by TLC or LC-MS).

Overall Synthetic Workflow

Caption: General workflow for the synthesis and purification.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation[2]

-

Materials:

-

(S)-1-Boc-3-hydroxypyrrolidine (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve (S)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM (approx. 10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Add the Dess-Martin periodinane portion-wise, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solutions. Stir vigorously for 20-30 minutes until the layers are clear.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Protocol 2: Swern Oxidation[12]

-

Materials:

-

Oxalyl chloride (1.2 - 1.5 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) (2.4 - 3.0 eq)

-

(S)-1-Boc-3-hydroxypyrrolidine (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a flask containing anhydrous DCM under an inert atmosphere, add oxalyl chloride and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of anhydrous DMSO in DCM dropwise via syringe, maintaining the temperature at -78 °C. Stir for 10-15 minutes (Caution: gas evolution).

-

Add a solution of (S)-1-Boc-3-hydroxypyrrolidine in DCM dropwise, again maintaining the temperature at -78 °C. Stir for 20-30 minutes.

-

Slowly add the triethylamine (or DIPEA). The mixture may become thick. Stir at -78 °C for an additional 15 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.

-

Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Troubleshooting and Field-Proven Insights

-

Incomplete Oxidation: This is a common issue.[2] For DMP oxidations, ensure the reagent is fresh, as it can decompose on storage. For Swern oxidations, incomplete reaction can result from insufficient reagent stoichiometry or addition at too high a temperature.[2]

-

Side Product Formation: In Swern oxidations, allowing the reaction to warm before the addition of the amine base can lead to the formation of mixed thioacetals.[9] Strict temperature control at -78 °C is paramount.[2]

-

Scalability Concerns: While DMP is excellent for small-scale work, its potential shock sensitivity and high cost make it less suitable for large-scale preparations.[6] Swern and Parikh-Doering are more scalable, but the former's cryogenic requirement can be a challenge. TEMPO-catalyzed oxidations are often the preferred choice for industrial-scale production due to cost and safety profiles.[19]

Conclusion

The synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine via the oxidation of its corresponding secondary alcohol is a critical transformation in the production of advanced pharmaceutical intermediates. The choice of oxidant—be it a hypervalent iodine reagent like DMP, an activated sulfoxide system like the Swern or Parikh-Doering conditions, or a catalytic TEMPO-based protocol—is a critical decision dictated by the specific requirements of the synthesis. For laboratory-scale work demanding mildness and simplicity, DMP offers unparalleled advantages. For reliable, high-yielding transformations where cryogenic capabilities are available, the Swern oxidation is a classic and robust choice. For larger-scale, cost-conscious, and environmentally aware processes, TEMPO-catalyzed oxidation represents the state-of-the-art. A thorough understanding of the mechanisms, operational parameters, and limitations of each method empowers the research scientist to select and execute the optimal synthetic strategy.

References

-

Wikipedia. Dess–Martin oxidation. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

Chemistry Steps. Dess-Martin periodinane (DMP) oxidation. [Link]

-

Chemistry Steps. Swern Oxidation Mechanism. [Link]

-

YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Swern Oxidation (PDF). [Link]

-

Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation (PDF). [Link]

-

ACS GCI Pharmaceutical Roundtable. TEMPO-Bleach Oxidation. [Link]

-

Organic Reactions. TEMPO-Mediated Oxidations. [Link]

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

-

YouTube. Oxidation of Alcohols with Bleach in Organic Chemistry - Chromium Free Oxidizing Agents. [Link]

-

Organic Syntheses. 4-methoxyphenylacetic acid. [Link]

-

Chem-Station. TEMPO Oxidation. [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

NROChemistry. Parikh-Doering Oxidation. [Link]

-

Michigan State University. Swern Oxidation Procedure. [Link]

-

Wikipedia. Parikh–Doering oxidation. [Link]

-

Chem-Station. Parikh-Doering Oxidation. [Link]

-

YouTube. Parikh-Doering oxidation. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

SynArchive. Parikh-Doering Oxidation. [Link]

-

National Institutes of Health. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. [Link]

-

Scribd. TEMPO: Oxidizing Alcohols Efficiently. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. youtube.com [youtube.com]

- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 13. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 15. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 16. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 17. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 18. scribd.com [scribd.com]

- 19. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]

- 20. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 21. orgsyn.org [orgsyn.org]

Spectroscopic Data for 1-Acetyl-3-(BOC-Amino)pyrrolidine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Acetyl-3-(BOC-Amino)pyrrolidine, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of structural elucidation using modern spectroscopic techniques. Our focus extends beyond mere data presentation to offer field-proven insights into experimental design and data interpretation, ensuring both scientific integrity and practical applicability.

Introduction

1-Acetyl-3-(BOC-Amino)pyrrolidine (Molecular Formula: C₁₁H₂₀N₂O₃, Molecular Weight: 228.29 g/mol ) incorporates several key functional groups: a tertiary amide (the acetyl group), a carbamate (the BOC protecting group), and a saturated nitrogen heterocycle (the pyrrolidine ring). The interplay of these functionalities gives rise to a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for ensuring purity, confirming successful synthesis, and understanding its reactivity in subsequent chemical transformations. This guide will systematically explore the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, the data presented herein are predicted based on extensive analysis of analogous structures and foundational spectroscopic principles.

Molecular Structure and Key Spectroscopic Features

The structural complexity of 1-Acetyl-3-(BOC-Amino)pyrrolidine necessitates a multi-faceted analytical approach for unambiguous characterization. The following diagram illustrates the molecular structure and highlights the key regions for spectroscopic analysis.

Caption: Molecular structure of 1-Acetyl-3-(BOC-Amino)pyrrolidine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified 1-Acetyl-3-(BOC-Amino)pyrrolidine.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[1] Ensure complete dissolution, using gentle vortexing if necessary.[1]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer.[2] The instrument is typically a 400 or 500 MHz spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds to ensure accurate integration.[3]

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for 1-Acetyl-3-(BOC-Amino)pyrrolidine. These predictions are based on the analysis of its functional groups and comparison with structurally similar molecules.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | br s | 1H | N-H (BOC group) |

| ~4.2 - 4.4 | m | 1H | CH (at position 3) |

| ~3.4 - 3.7 | m | 2H | CH₂ (pyrrolidine ring, adjacent to N) |

| ~3.2 - 3.4 | m | 2H | CH₂ (pyrrolidine ring, adjacent to N) |

| ~2.1 | s | 3H | CH₃ (Acetyl group) |

| ~1.9 - 2.2 | m | 2H | CH₂ (pyrrolidine ring) |

| 1.46 | s | 9H | C(CH₃)₃ (BOC group) |

Note: The pyrrolidine ring protons are expected to exhibit complex splitting patterns (multiplets) due to diastereotopicity and coupling with adjacent protons.

Interpretation:

-

BOC Group: The most prominent and diagnostic signal is the sharp singlet at approximately 1.46 ppm, integrating to nine protons, which unequivocally confirms the presence of the tert-butyl group of the BOC protecting group.[4] The broad singlet between 4.8 and 5.2 ppm is characteristic of the N-H proton of the carbamate.[4]

-

Acetyl Group: A sharp singlet at around 2.1 ppm, integrating to three protons, is indicative of the methyl group of the N-acetyl moiety.

-

Pyrrolidine Ring: The protons on the pyrrolidine ring will appear as complex multiplets in the region of 1.9 to 3.7 ppm. The protons on the carbons alpha to the nitrogen (positions 2 and 5) are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom. The methine proton at position 3, attached to the carbon bearing the BOC-amino group, is expected to appear as a multiplet around 4.2-4.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

-

Data Acquisition: The spectrum is acquired on a 100 or 125 MHz spectrometer. Broadband proton decoupling is employed to simplify the spectrum to a series of singlets, with each unique carbon atom producing a distinct peak.[5]

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (Acetyl amide) |

| ~155 | C=O (BOC carbamate) |

| ~79 | C(CH₃)₃ (BOC group) |

| ~50-55 | CH (at position 3) |

| ~45-50 | CH₂ (pyrrolidine ring, adjacent to N) |

| ~43-48 | CH₂ (pyrrolidine ring, adjacent to N) |

| ~30-35 | CH₂ (pyrrolidine ring) |

| ~28.5 | C(CH₃)₃ (BOC group) |

| ~22 | CH₃ (Acetyl group) |

Interpretation:

-

Carbonyl Carbons: Two distinct signals in the downfield region are expected for the two carbonyl carbons. The amide carbonyl of the acetyl group is predicted around 169 ppm, while the carbamate carbonyl of the BOC group should appear at approximately 155 ppm.[6]

-

BOC Group Carbons: The quaternary carbon of the tert-butyl group is expected around 79 ppm, and the three equivalent methyl carbons will give a strong signal at approximately 28.5 ppm.

-

Pyrrolidine Ring Carbons: The chemical shifts of the pyrrolidine ring carbons will be in the range of 30-55 ppm. The carbons adjacent to the nitrogen atom will be the most downfield.

-

Acetyl Methyl Carbon: The methyl carbon of the acetyl group is anticipated to resonate at around 22 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.[2]

-

Data Acquisition: The sample solution is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode.[2]

Predicted Mass Spectrometry Data and Interpretation

| m/z | Assignment |

| 229.15 | [M+H]⁺ |

| 251.13 | [M+Na]⁺ |

| 173.11 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |

| 129.09 | [M+H - BOC]⁺ |

Interpretation:

-

Molecular Ion: The expected molecular weight of 1-Acetyl-3-(BOC-Amino)pyrrolidine is 228.29. In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 229.15. The sodium adduct [M+Na]⁺ at m/z 251.13 may also be present.

-

Fragmentation Pattern: The BOC group is known to undergo characteristic fragmentation. A common loss is that of isobutylene (56 Da), which would result in a fragment ion at m/z 173.11.[7] Loss of the entire BOC group (100 Da) would lead to a fragment at m/z 129.09. The fragmentation of the acetyl group and the pyrrolidine ring can also produce characteristic ions.

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film.[2]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2970, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (amide) |

| ~1640 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1160 | Strong | C-N stretch |

Interpretation:

-

N-H Stretch: A medium intensity band around 3350 cm⁻¹ is expected for the N-H stretching vibration of the carbamate group.[8][9]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2870-2970 cm⁻¹ region.[9]

-

Carbonyl Stretches: Two strong absorption bands are anticipated in the carbonyl region. The amide C=O stretch of the acetyl group is expected around 1640 cm⁻¹, while the carbamate C=O stretch of the BOC group should appear at a higher frequency, around 1685 cm⁻¹. The exact positions can vary depending on the molecular environment.[10][11]

-

N-H Bend: The N-H bending vibration (amide II band) is expected to appear around 1520 cm⁻¹.[10]

-

C-N Stretch: A strong band corresponding to the C-N stretching vibration is expected around 1160 cm⁻¹.[8]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 1-Acetyl-3-(BOC-Amino)pyrrolidine. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers complementary information that, when synthesized, allows for an unambiguous assignment of the molecular structure. The predicted data and interpretation serve as a valuable reference for researchers engaged in the synthesis and application of this important chemical entity. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is the foundation of sound scientific investigation.

References

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern

- The Infrared Spectra of Amides. Part 1.

- NMR Sample Preparation.

- Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide. (2025). Benchchem.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014).

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).

- IR Chart. (n.d.).

- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. (2025).

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC - PubMed Central.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013).

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC - NIH.

- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC - NIH.

- Interpret

- 12.2: Interpreting Mass Spectra. (2024). Chemistry LibreTexts.

- 12.2 Interpreting Mass Spectra. (2023). OpenStax.

- IR Absorption Table. (n.d.).

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Prediction of (S)-3-Acetyl-1-Boc-pyrrolidine

Abstract

(S)-3-Acetyl-1-Boc-pyrrolidine is a pivotal chiral building block in modern synthetic organic chemistry, particularly within pharmaceutical development pipelines.[1][2] Its stereochemically defined structure demands rigorous analytical characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool. This technical guide provides a comprehensive, in-depth prediction of the ¹H and ¹³C NMR spectra of (S)-3-Acetyl-1-Boc-pyrrolidine. Grounded in foundational NMR principles and substantiated by comparative data from structurally analogous compounds, this document is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret, predict, and validate the spectral features of this important synthetic intermediate. We will deconstruct the molecule's structure to explain the causality behind expected chemical shifts, multiplicities, and coupling constants, thereby creating a self-validating framework for spectral assignment.

Foundational Principles for Spectral Prediction

The accurate prediction of an NMR spectrum is not a speculative exercise but a deductive process based on the interplay of electronic environment, molecular geometry, and through-bond scalar interactions. For (S)-3-Acetyl-1-Boc-pyrrolidine, the key structural motifs dictating the spectral outcome are the N-Boc protecting group, the acetyl substituent, and the chiral, non-planar pyrrolidine ring.

The Influence of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, and its presence imparts highly characteristic and easily identifiable NMR signals.[3]

-

¹H NMR: The most unambiguous signal is a sharp, intense singlet integrating to nine protons, typically appearing in the upfield region between δ 1.4 and 1.5 ppm.[3][4] This signal arises from the nine chemically equivalent methyl protons of the tert-butyl group. Its isolation from other signals makes it an excellent diagnostic peak for confirming the successful installation of the Boc group.[3]

-

¹³C NMR: The Boc group presents two distinct carbon signals: the quaternary carbon, which resonates around δ 80 ppm, and the carbamate carbonyl carbon, found significantly downfield around δ 154-155 ppm.[4][5] The electron-withdrawing nature of the carbamate also induces a downfield shift on the adjacent α-carbons of the pyrrolidine ring.[3]

The Acetyl Group Signature

The acetyl moiety (–COCH₃) provides two clear and predictable resonances:

-

¹H NMR: A sharp singlet integrating to three protons, corresponding to the methyl group. Its chemical shift is influenced by the adjacent carbonyl and typically falls around δ 2.1 ppm.[1][4]

-

¹³C NMR: The acetyl group contributes two signals: the methyl carbon, which is relatively shielded and appears upfield, and the ketone carbonyl carbon. This carbonyl carbon is highly deshielded and is expected to be one of the most downfield signals in the spectrum, typically around δ 208-209 ppm.[1][4]

Complexities of the Chiral Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and adopts various puckered "envelope" or "twist" conformations.[6][7] The presence of a substituent at the C-3 position, which is a stereocenter in this molecule, renders the methylene protons on the ring diastereotopic. This has profound consequences for the NMR spectrum:

-

Diastereotopic Protons: Protons on the same carbon (e.g., the two H-2 protons or the two H-4 protons) are in different chemical environments. Therefore, they are not equivalent, will have different chemical shifts, and will couple to each other (geminal coupling).

-

Complex Multiplicity: The combination of geminal coupling and vicinal coupling (coupling to protons on adjacent carbons) results in complex, often overlapping multiplets for the ring protons, rather than simple first-order patterns.[1] A detailed analysis of coupling constants is often required for definitive assignment.[6][8]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The following table summarizes the predicted ¹H NMR data for (S)-3-Acetyl-1-Boc-pyrrolidine. The assignments are based on the principles outlined above and comparative analysis of related N-Boc-pyrrolidine derivatives.[4][9]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) | Justification |

| C(CH ₃)₃ (Boc) | ~ 1.46 | Singlet (s) | 9H | N/A | Characteristic signal for the nine equivalent protons of the tert-butyl group on the Boc protector.[3][4] |

| CH ₂ (H-4) | ~ 1.8 - 2.2 | Multiplet (m) | 2H | Jgem ≈ 12-14; Jvic ≈ 6-9 | These diastereotopic protons are adjacent to the chiral center (C-3) and exhibit complex splitting due to both geminal and vicinal coupling. |

| COCH ₃ (Acetyl) | ~ 2.15 | Singlet (s) | 3H | N/A | Standard chemical shift for an acetyl methyl group, deshielded by the adjacent carbonyl.[1] |

| CH (H-3) | ~ 2.9 - 3.3 | Multiplet (m) | 1H | Jvic ≈ 6-9 | This methine proton is attached to the chiral center and is coupled to the adjacent H-2 and H-4 protons. |

| CH ₂ (H-2, H-5) | ~ 3.2 - 3.7 | Multiplet (m) | 4H | Jgem ≈ 9-11; Jvic ≈ 6-9 | These four protons on the carbons alpha to the nitrogen are deshielded by the electron-withdrawing carbamate and exhibit complex, overlapping multiplets due to diastereotopicity and coupling.[3] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, as two of the Boc methyl carbons are equivalent by symmetry. The predictions are informed by data from analogous structures such as N-Boc-3-pyrrolidinone and (R/S)-N-Boc-3-pyrrolidinol.[4]

| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| COC H₃ (Acetyl) | ~ 28.0 | The methyl carbon of the acetyl group, appearing in the typical aliphatic region. |

| C (CH₃)₃ (Boc) | ~ 28.5 | The three equivalent methyl carbons of the tert-butyl group.[4] |

| C H₂ (C-4) | ~ 30.0 | Aliphatic carbon of the pyrrolidine ring. |

| C H₂ (C-5) | ~ 44.0 | Pyrrolidine carbon alpha to the nitrogen, deshielded by the carbamate.[4] |

| C H₂ (C-2) | ~ 46.0 | Pyrrolidine carbon alpha to the nitrogen, deshielded by the carbamate.[4] |

| C H (C-3) | ~ 50.0 | The methine carbon bearing the acetyl group. |

| C (CH₃)₃ (Boc) | ~ 80.0 | The quaternary carbon of the Boc group, a key diagnostic peak.[4][5] |

| C =O (Boc) | ~ 154.5 | The carbamate carbonyl carbon, significantly deshielded.[4] |

| C =O (Acetyl) | ~ 208.5 | The ketone carbonyl carbon, expected to be the most downfield signal in the spectrum.[1][4] |

Visualization of Structure and Prediction Workflow

A clear visualization of the molecular structure and the analytical workflow aids in understanding the basis for spectral prediction.

Caption: Structure of (S)-3-Acetyl-1-Boc-pyrrolidine with key atoms numbered.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

IR and Mass Spec fragmentation of 1-Acetyl-3-(BOC-Amino)pyrrolidine

An In-Depth Technical Guide to the Spectroscopic and Spectrometric Analysis of 1-Acetyl-3-(BOC-Amino)pyrrolidine

Introduction

1-Acetyl-3-(BOC-Amino)pyrrolidine is a key bifunctional building block in modern medicinal chemistry and drug development. Its structure incorporates a rigid pyrrolidine scaffold, an N-acetyl group, and a tert-Butyloxycarbonyl (BOC) protected amine. This unique combination of functional groups necessitates precise analytical characterization to ensure identity, purity, and stability. This guide provides an in-depth analysis of the expected spectral characteristics of this molecule using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral features, predict fragmentation pathways, and provide field-proven protocols for data acquisition.

The molecular structure of 1-Acetyl-3-(BOC-Amino)pyrrolidine is foundational to its spectral behavior. The molecule has a formula of C₁₁H₂₀N₂O₃ and a monoisotopic mass of approximately 228.15 Da. Understanding the interplay between the tertiary amide of the N-acetyl group, the carbamate of the BOC-protecting group, and the saturated pyrrolidine ring is critical for accurate spectral interpretation.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For 1-Acetyl-3-(BOC-Amino)pyrrolidine, the IR spectrum is dominated by the characteristic absorptions of its amide, carbamate, and alkyl moieties.

Expected IR Absorption Bands

The primary diagnostic regions in the IR spectrum of 1-Acetyl-3-(BOC-Amino)pyrrolidine are the N-H and C=O stretching regions, along with the fingerprint region where C-N and C-O stretches occur.

-

N-H Stretching (Carbamate): The BOC-protected amine contains a single N-H bond. This will give rise to a moderate, sharp absorption band in the region of 3300-3500 cm⁻¹.[1][2] Unlike the broad O-H bands from alcohols, this N-H stretch is typically less intense and sharper.[2]

-

C-H Stretching (Alkyl): The numerous sp³-hybridized C-H bonds in the pyrrolidine ring, acetyl methyl group, and BOC t-butyl group will produce strong, sharp absorptions in the 2850-3000 cm⁻¹ range.[3]

-

Carbonyl (C=O) Stretching: This molecule contains two distinct carbonyl groups: one from the N-acetyl group (a tertiary amide) and one from the BOC group (a carbamate).

-

Carbamate C=O: The carbonyl of the BOC group is expected to absorb at a higher frequency, typically in the 1680-1720 cm⁻¹ range.[4]

-

Amide C=O: The tertiary amide carbonyl from the N-acetyl group will absorb in the 1630-1680 cm⁻¹ region.

-

Due to the proximity of these vibrational frequencies, it is highly probable that these two bands will merge into a single, very strong and broad absorption peak, which is a key diagnostic feature for this molecule.

-

-

N-H Bending (Amide II Band): The bending vibration of the carbamate N-H bond, often referred to as the Amide II band, gives rise to a moderate absorption around 1510-1550 cm⁻¹.[4]

-

C-N Stretching: The stretching vibrations of the various C-N bonds (amide, carbamate, and within the pyrrolidine ring) appear in the fingerprint region, typically between 1020-1350 cm⁻¹.[5]

Data Presentation: Summary of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| ~3350 | N-H Stretch (Carbamate) | Moderate, Sharp |

| 2850-3000 | C(sp³)-H Stretch (Alkyl) | Strong, Sharp |

| 1630-1720 | C=O Stretch (Amide & Carbamate) | Very Strong, Broad |

| 1510-1550 | N-H Bend (Carbamate - Amide II) | Moderate |

| 1020-1350 | C-N Stretch | Moderate to Weak |

Experimental Protocol: Acquiring an FTIR Spectrum

This protocol outlines the acquisition of a high-quality Fourier Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid or liquid samples.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan:

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Once the crystal is dry, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid 1-Acetyl-3-(BOC-Amino)pyrrolidine sample directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

-

-

Sample Scan:

-

Acquire the sample spectrum. Typical acquisition parameters are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Perform an ATR correction if necessary, although modern software often does this automatically.

-

Label the significant peaks on the resulting spectrum.

-

-

Cleanup: Raise the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a "soft" ionization technique such as Electrospray Ionization (ESI) is typically employed to generate a protonated molecular ion, [M+H]⁺. This ion is then subjected to fragmentation, usually via Collision-Induced Dissociation (CID), and the resulting fragment ions provide a roadmap of the molecule's structure.

Molecular Ion

The calculated monoisotopic mass of 1-Acetyl-3-(BOC-Amino)pyrrolidine (C₁₁H₂₀N₂O₃) is 228.1474 Da. Using ESI in positive ion mode, the primary ion observed in the full scan MS spectrum will be the protonated molecule, [M+H]⁺, at m/z 229.1547 .

Key Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion is governed by the relative stabilities of the resulting fragments and neutral losses. The BOC and N-acetyl groups are particularly labile and direct the primary fragmentation pathways.

-

Loss of Isobutene (McLafferty-like Rearrangement): The most characteristic fragmentation of BOC-protected amines is the neutral loss of isobutene (C₄H₈, 56 Da) through a six-membered ring transition state, a process akin to a McLafferty rearrangement.[6][7][8] This pathway is often dominant and results in a carbamic acid intermediate.

-

[M+H]⁺ (m/z 229) → [M+H - 56]⁺ (m/z 173)

-

-

Decarboxylation: The resulting carbamic acid intermediate (m/z 173) is unstable and readily loses carbon dioxide (CO₂, 44 Da) to yield the corresponding protonated amine.

-

[M+H - 56]⁺ (m/z 173) → [M+H - 56 - 44]⁺ (m/z 129)

-

This two-step loss of 100 Da (isobutene + CO₂) is a hallmark of a BOC-protected amine.

-

-

Loss of Ketene: N-acetyl groups are known to fragment via the neutral loss of ketene (CH₂=C=O, 42 Da).[9] This provides a complementary fragmentation pathway.

-

[M+H]⁺ (m/z 229) → [M+H - 42]⁺ (m/z 187)

-

-

Pyrrolidine Ring Cleavage: The charge on the pyrrolidine nitrogen can induce cleavage of the ring structure. This can lead to a complex series of smaller fragments but is a characteristic feature of pyrrolidine-containing compounds.[10][11][12]

-

Sequential Fragmentations: Subsequent fragmentation of the primary product ions can also occur, providing further structural confirmation. For example, the ion at m/z 173 (from isobutene loss) could subsequently lose ketene.

-

m/z 173 → [173 - 42]⁺ (m/z 131)

-

Data Presentation: Summary of Expected Key Fragments

| m/z (Positive Mode) | Proposed Structure / Origin | Neutral Loss |

| 229.15 | [M+H]⁺ (Protonated Molecule) | - |

| 173.12 | [M+H - C₄H₈]⁺ | Isobutene (56 Da) |

| 187.14 | [M+H - C₂H₂O]⁺ | Ketene (42 Da) |

| 129.10 | [M+H - C₄H₈ - CO₂]⁺ | Isobutene + CO₂ (100 Da) |

| 131.12 | [M+H - C₄H₈ - C₂H₂O]⁺ | Isobutene + Ketene (98 Da) |

Visualization: Proposed MS/MS Fragmentation Scheme

Caption: Proposed ESI-MS/MS fragmentation pathways for 1-Acetyl-3-(BOC-Amino)pyrrolidine.

Experimental Protocol: Acquiring an ESI-MS Spectrum

This protocol describes a general method for obtaining a tandem mass spectrum (MS/MS) using an ESI source coupled to a quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode.

-

-

Instrument Setup & Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard. This ensures high mass accuracy.

-

Set up the ESI source parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Nebulizing Gas (N₂): Set to a moderate flow rate.

-

-

-

MS1 (Full Scan) Acquisition:

-

Infuse the sample solution into the source at a low flow rate (5-10 µL/min) using a syringe pump.

-

Acquire a full scan spectrum (e.g., over a mass range of m/z 50-500) to identify the protonated molecular ion ([M+H]⁺ at m/z 229.15).

-

-

MS2 (Tandem MS) Acquisition:

-

Set up a product ion scan experiment.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 229.15) in the first mass analyzer (e.g., the quadrupole).

-

Collision-Induced Dissociation (CID): Introduce a collision gas (e.g., argon or nitrogen) into the collision cell. Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation of the precursor ion. The optimal energy may require some experimentation.

-

Fragment Ion Analysis: Scan the second mass analyzer (e.g., the TOF) to detect the resulting fragment ions.

-

-

Data Analysis: Analyze the resulting MS/MS spectrum to identify the key fragment ions and correlate them with the proposed fragmentation pathways.

Conclusion

The structural characterization of 1-Acetyl-3-(BOC-Amino)pyrrolidine is effectively achieved through the complementary techniques of IR spectroscopy and mass spectrometry. The IR spectrum provides definitive evidence of the key functional groups, most notably through a strong, broad carbonyl absorption between 1630-1720 cm⁻¹ and a moderate N-H stretch near 3350 cm⁻¹. Mass spectrometry confirms the molecular weight via the [M+H]⁺ ion at m/z 229.15 and elucidates the molecular structure through characteristic fragmentation patterns. The dominant neutral losses of isobutene (56 Da) and carbon dioxide (44 Da), along with the loss of ketene (42 Da), serve as highly reliable diagnostic markers for confirming the identity of this versatile chemical building block. Together, these techniques provide a robust analytical framework for researchers and scientists in drug development.

References

- Huskie Commons, Northern Illinois University. (2020).

- PubMed. (2026).

- PMC, NIH.

- Reddit. (2023).

- ResearchGate.

- PubMed. (2010).

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- SciSpace. Identification of O-acetylated N-acylneuraminic acids by mass spectrometry.

- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.

- ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)

- NIH.

- ResearchGate. The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)....

- ChemicalBook. N-BOC ANILINE(3422-01-3) IR Spectrum.

- PMC, NIH.

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- University of Calgary. IR: amines.

- Der Pharma Chemica.

- J-Stage. Untitled.

- PubMed. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography.

- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.

- Chemguide. fragmentation patterns in the mass spectra of organic compounds.

- ResearchGate. (PDF) Preparation, Infrared Spectra, Electronic Spectra, and Magnetic Moments of Copper(II) Complexes of N-Acetylglycine and Their Amine Adducts.

- Illinois St

- PubChem, NIH. 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370.

- Amerigo Scientific. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)).

- Wikipedia. Pyrrolidine.

- Sigma-Aldrich. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9.

- ChemicalBook. (2025). (R)-3-(Boc-amino)pyrrolidine | 122536-77-0.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. reddit.com [reddit.com]

- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]

Chemical properties of (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate

A Comprehensive Technical Guide to (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

(S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. As a derivative of the pyrrolidine scaffold, a privileged structure in medicinal chemistry, it offers a unique combination of stereochemical complexity, conformational rigidity, and versatile functionality.[1][2] The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and controlled reactivity, while the acetyl moiety at the chiral C3 position serves as a key handle for synthetic elaboration. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic protocol, details its spectroscopic signature, and explores its application as a strategic building block in the development of novel therapeutics.

Molecular Overview and Physicochemical Properties

The Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry.[1] Its non-planar, saturated structure allows for the exploration of three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[1] Unlike aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create defined stereocenters and conformational puckers, which can be tailored to mimic peptide turns or to orient substituents in precise vectors for optimal target engagement.[2][3]

Structural Features of (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate

The subject of this guide possesses three key structural features that define its chemical utility:

-

The (S)-Chiral Center: The stereochemistry at the C3 position is fixed. This is paramount in drug development, where enantiomers frequently exhibit vastly different pharmacological and toxicological profiles. Using an enantiomerically pure building block like this ensures that the final active pharmaceutical ingredient (API) can be synthesized with high stereochemical fidelity.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl group is one of the most widely used nitrogen protecting groups in organic synthesis. Its steric bulk and electronic properties render the pyrrolidine nitrogen unreactive to a wide range of reagents (e.g., nucleophiles, mild oxidizing/reducing agents). Crucially, it can be removed cleanly under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the secondary amine for subsequent reactions.

-

The 3-Acetyl Group: This ketone functionality is a versatile synthetic handle. It can be transformed into a wide array of other functional groups, including alcohols (via reduction), amines (via reductive amination), and expanded carbon skeletons (via Grignard or Wittig reactions), allowing for the generation of diverse compound libraries from a single, advanced intermediate.

Caption: Key structural features of (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate.

Physicochemical & Computed Properties

The fundamental properties of this molecule are essential for predicting its behavior in both reactive and biological systems. The data presented below are derived from computational models.[4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[4] |

| Molecular Weight | 213.27 g/mol | PubChem[4] |

| IUPAC Name | tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate | - |

| XLogP3 (LogP) | 0.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

Synthesis and Purification

The most common and logical synthetic route to (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate is via the oxidation of the corresponding primary alcohol, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.[5][6] This precursor is commercially available and provides direct access to the target ketone with retention of stereochemical integrity.

Strategic Importance of the Precursor

The choice of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as the starting material is strategic.[6] The alcohol functionality is readily converted to the desired ketone using a variety of mild oxidation reagents. This avoids harsh conditions that could compromise the acid-labile Boc group or lead to racemization at the chiral center.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol describes a standard laboratory-scale synthesis. PCC is chosen for its reliability in oxidizing primary alcohols to aldehydes and, in this context, for being less acidic than other chromium reagents, which helps preserve the Boc group.

Materials:

-

(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Silica gel (for adsorbent and chromatography)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM followed by PCC (1.5 eq) and a small amount of silica gel (equal in weight to the PCC). Stir the resulting orange slurry for 15 minutes at room temperature.

-

Expert Insight: Co-adsorbing PCC onto silica gel buffers the reaction medium's acidity and simplifies the subsequent filtration, preventing the formation of a colloidal chromium tar.

-

-

Substrate Addition: Dissolve (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC slurry.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup and Filtration: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire slurry through a short plug of silica gel, eluting with additional diethyl ether until all the product has been washed through (as monitored by TLC).

-

Expert Insight: This filtration is critical for removing the bulk of the chromium byproducts. The ether helps precipitate the chromium salts, which are then captured by the silica plug.

-

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate.

Spectroscopic Characterization

Structural verification is paramount. The following data represent the expected spectroscopic signatures for this molecule. (Note: Experimental data should always be acquired for confirmation).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and carbamate groups.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.60 - 3.20 | m | 4H | Pyrrolidine -CH₂-N |

| ~3.10 | m | 1H | Pyrrolidine -CH-C(O) |

| ~2.20 | s | 3H | Acetyl -CH₃ |

| ~2.15 - 1.90 | m | 2H | Pyrrolidine -CH₂- |

| 1.46 | s | 9H | Boc -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~208.0 | Ketone C=O |

| 154.7 | Carbamate C=O |

| 80.0 | Boc -C (CH₃)₃ |

| ~50.0 | Pyrrolidine -C H-C(O) |

| ~46.5, ~45.0 | Pyrrolidine -CH₂-N |

| ~29.0 | Acetyl -CH₃ |

| 28.5 | Boc -C(C H₃)₃ |

| ~25.0 | Pyrrolidine -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1725 | Strong | C=O Stretch (Ketone) |

| ~1695 | Strong | C=O Stretch (Boc Carbamate) |

| ~2975 | Medium | C-H Stretch (Aliphatic) |

| ~1160 | Strong | C-O Stretch (Carbamate) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition. The calculated exact mass for the [M+H]⁺ ion is a critical quality control parameter.

-

Calculated Exact Mass (C₁₁H₁₉NO₃ + H)⁺: 214.1438

-

Expected Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene is commonly observed from the molecular ion under ionization.

Chemical Reactivity and Derivatization

The synthetic value of (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate lies in the orthogonal reactivity of its two main functional groups.

Caption: Orthogonal reactivity sites of the molecule.

Reactions at the Ketone: Gateway to Novel Analogs

The acetyl group's ketone is the primary site for diversification.

-

Stereoselective Reduction: Using reducing agents like sodium borohydride (NaBH₄) will produce the corresponding secondary alcohol as a mixture of diastereomers. Chiral reducing agents (e.g., those derived from boranes) can be employed to favor the formation of one diastereomer.

-

Reductive Amination: This powerful reaction involves condensing the ketone with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new C-N bond. This is a highly effective method for rapidly building molecular complexity.

Deprotection of the Boc Group

The removal of the Boc group is a standard procedure to enable subsequent reactions at the pyrrolidine nitrogen, such as acylation, alkylation, or sulfonylation.

Protocol: Boc Deprotection

-

Dissolve the Boc-protected pyrrolidine (1.0 eq) in DCM (approx. 0.1 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

The resulting trifluoroacetate salt can often be used directly or neutralized by an aqueous base wash followed by extraction.

Applications in Drug Discovery

This chiral building block is ideally suited for lead optimization campaigns in drug discovery. Its rigid, 3D-scaffold is valuable for improving pharmacokinetic properties and achieving high target affinity. The ability to diversify the molecule at the C3 position allows for the systematic exploration of the structure-activity relationship (SAR). For example, converting the ketone to various substituted amines can probe specific interactions within a receptor's binding pocket, potentially leading to enhanced potency or selectivity. The pyrrolidine core is found in drugs targeting a vast range of conditions, including CNS disorders, viral infections, and cancer.[1][7][8]

Safety and Handling

Based on data for analogous compounds, (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate should be handled with appropriate care.

-

GHS Hazard Statements: Likely to be classified as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

-

Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong acids and oxidizing agents.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. (Note: General reference for spectroscopic principles).

-

Supporting Information for various N-Boc protection procedures. (n.d.). Retrieved from [Link]

-

King, S. A., Armstrong, J., & Keller, J. (n.d.). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25257021, tert-Butyl 3-acetylpyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]

-

Degtyarenko, K., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8206. Retrieved from [Link]

-

Beloglazova, M. F., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1922. Retrieved from [Link]

-

ChemBK. (2024). (S)-tert-butyl 3-(hydroxymethyl)Pyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514341, tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 4. tert-Butyl 3-acetylpyrrolidine-1-carboxylate | C11H19NO3 | CID 25257021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

The Strategic Role of 1-Acetyl-3-(BOC-Amino)pyrrolidine in the Synthesis of Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The design of potent and selective kinase inhibitors hinges on the strategic use of molecular scaffolds that can precisely orient pharmacophoric elements within the ATP-binding pocket of the target kinase. The pyrrolidine ring has emerged as a "privileged" scaffold, prized for its ability to impart favorable physicochemical properties and three-dimensional complexity to drug candidates.[1][2] This technical guide provides an in-depth examination of 1-Acetyl-3-(BOC-Amino)pyrrolidine , a versatile and stereochemically defined building block, detailing its strategic importance, application, and the underlying chemical principles that make it a valuable tool in the synthesis of advanced kinase inhibitors.

The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds

The human kinome comprises over 500 kinases, many of which share significant structural homology in their ATP-binding sites. This presents a formidable challenge for medicinal chemists: designing inhibitors that are highly selective for the target kinase to minimize off-target effects and associated toxicities. The solution often lies in exploiting subtle differences in the geometry and amino acid composition of the binding pocket.

The Imperative of Three-Dimensionality

Successful kinase inhibitors often feature non-planar, sp³-rich scaffolds that can project functional groups into distinct three-dimensional space, enabling interactions with regions of the kinase that are not accessible to flat, aromatic molecules.[3] The pyrrolidine nucleus, a five-membered saturated heterocycle, is an exemplary scaffold that fulfills this requirement.[1] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which can significantly influence binding affinity and selectivity.[1]

A Dissection of 1-Acetyl-3-(BOC-Amino)pyrrolidine: A Multifunctional Building Block

1-Acetyl-3-(BOC-Amino)pyrrolidine is a chiral intermediate engineered for versatility in multi-step pharmaceutical synthesis. Its value is derived from the specific combination and strategic placement of its three key functional components.

Physicochemical Properties and Chirality

The core of the molecule is the chiral pyrrolidine ring. The use of an enantiomerically pure building block is critical for producing a final drug substance with a single, defined stereochemistry—a mandatory requirement for modern therapeutics to ensure consistent interaction with the chiral environment of a biological target.[4]

The Strategic Role of Protecting and Modulating Groups

The true synthetic utility of this building block lies in the orthogonal nature of its functional groups:

-

The C3-(BOC-Amino) Group: The amine at the 3-position serves as the primary reactive handle for connecting the pyrrolidine scaffold to the core of the kinase inhibitor. It is protected with a tert-butoxycarbonyl (BOC) group, one of the most common amine protecting groups in medicinal chemistry.[5] The BOC group is prized for its stability under a wide range of reaction conditions (e.g., nucleophilic attack, base hydrolysis, and hydrogenolysis) while being readily and cleanly removable under mild acidic conditions.[6] This chemical orthogonality is paramount, allowing chemists to perform modifications on other parts of a molecule without disturbing the protected amine.

-

The N1-Acetyl Group: The acetyl group on the pyrrolidine nitrogen is not merely a placeholder. It serves several key functions:

-

Property Modulation: It renders the nitrogen atom non-basic and converts it from a potential hydrogen bond donor to a hydrogen bond acceptor. This can be critical for target engagement and can also improve physicochemical properties like metabolic stability.[7]

-

Synthetic Control: By capping the nitrogen, it prevents unwanted side reactions that could occur with a free secondary amine during synthesis.

-

Core Application: Synthesis of a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor

To illustrate the practical application of 1-Acetyl-3-(BOC-Amino)pyrrolidine, we will outline a representative synthesis workflow for a covalent inhibitor targeting Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a validated therapeutic target for B-cell malignancies.[8] Covalent inhibitors, such as Ibrutinib, typically feature an electrophilic "warhead" (e.g., an acrylamide) that forms an irreversible bond with a cysteine residue (Cys481 in BTK) in the active site.[9]

The BTK Signaling Pathway

The BCR signaling cascade is crucial for B-cell proliferation, differentiation, and survival. BTK is a key node in this pathway. Its inhibition effectively shuts down these downstream signals in malignant B-cells.

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Representative Synthesis Workflow

The synthesis of a BTK inhibitor using our key building block involves two critical transformations: BOC deprotection followed by nucleophilic coupling to the kinase scaffold.

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol 1: BOC Deprotection

Objective: To remove the BOC protecting group from 1-Acetyl-3-(BOC-Amino)pyrrolidine to expose the primary amine for subsequent coupling.

Causality: Trifluoroacetic acid (TFA) is a strong organic acid commonly used for BOC deprotection.[10] It protonates the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates.[5][10] Dichloromethane (DCM) is a common solvent as it is relatively non-nucleophilic and readily dissolves both the starting material and the acidic reagent.[10] A potential issue is the alkylation of nucleophiles by the t-butyl cation; however, for this substrate, the risk is low.[11]

Materials:

-

(S)-1-Acetyl-3-(BOC-Amino)pyrrolidine (1.0 eq)

-

Trifluoroacetic acid (TFA, 5-10 eq)

-

Dichloromethane (DCM, 10-20 volumes)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-1-Acetyl-3-(BOC-Amino)pyrrolidine in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA dropwise to the stirred solution. Caution: The reaction can be exothermic and generates CO₂ gas.[10]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ to neutralize the remaining acid and to free-base the amine salt.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Acetyl-3-aminopyrrolidine.

Experimental Protocol 2: Amide Bond Formation

Objective: To couple the deprotected aminopyrrolidine with a carboxylic acid-functionalized kinase hinge-binder.

Causality: Amide bond formation is a cornerstone of medicinal chemistry.[12] Direct condensation of a carboxylic acid and an amine is slow; therefore, coupling reagents are used.[13] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, forming a highly reactive acyl-uronium species that is readily attacked by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without interfering with the coupling reagents.

Materials:

-

1-Acetyl-3-aminopyrrolidine (1.0 eq)

-

Carboxylic acid-functionalized scaffold (e.g., 1-(acryloyl)piperidine-4-carboxylic acid) (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve the carboxylic acid scaffold and HATU in anhydrous DMF.

-

Stir the solution for 10-15 minutes at room temperature to allow for pre-activation.

-

In a separate flask, dissolve the 1-Acetyl-3-aminopyrrolidine in anhydrous DMF.